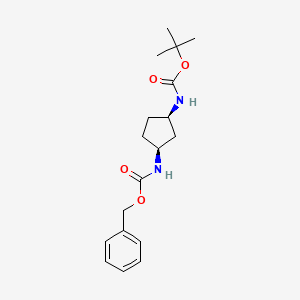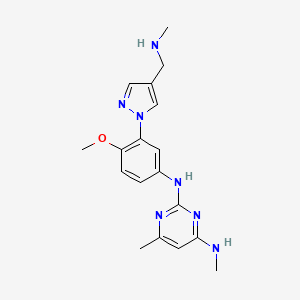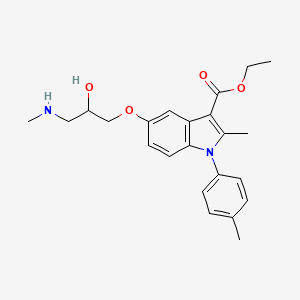
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a chiral compound that features both a tert-butoxycarbonyl (Boc) protected amino group and a benzyloxycarbonyl (Cbz) protected amino group on a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane typically involves the following steps:
Starting Material: The synthesis begins with a cyclopentane derivative that has suitable functional groups for further modification.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. This is usually achieved through reactions with Boc anhydride and Cbz chloride, respectively, in the presence of a base such as triethylamine.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,3S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenolytic conditions.
Substitution Reactions: Nucleophilic substitution reactions at the amino groups or other functional groups on the cyclopentane ring.
Oxidation and Reduction Reactions: Oxidation of the cyclopentane ring or reduction of any functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and palladium on carbon (Pd/C) with hydrogen gas for Cbz removal.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while substitution reactions yield substituted cyclopentane derivatives.
Applications De Recherche Scientifique
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific biological targets.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc and Cbz protecting groups can influence the compound’s solubility, stability, and reactivity, affecting its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-1-(Boc-amino)-3-(Fmoc-amino)cyclopentane: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
(1R,3S)-1-(Boc-amino)-3-(Alloc-amino)cyclopentane: Similar structure but with an allyloxycarbonyl (Alloc) protecting group instead of Cbz.
Uniqueness
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is unique due to its specific combination of Boc and Cbz protecting groups, which provide distinct reactivity and stability profiles. This makes it particularly useful in multi-step synthesis where selective deprotection is required.
Propriétés
IUPAC Name |
benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVRCBRFPDMCW-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)
![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2360078.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B2360080.png)

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)




![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)
![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)


